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molecular formula C3H5Cl2NO B8654960 (1-Chloroethyl)carbamyl chloride CAS No. 70008-75-2

(1-Chloroethyl)carbamyl chloride

Cat. No. B8654960
M. Wt: 141.98 g/mol
InChI Key: LVQSPZHLYFKOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04411752

Procedure details

57 parts of 1-chloroethylcarbamyl chloride are dissolved in 520 parts of ethyl isocyanate at 22° C. and dry nitrogen is blown through the solution, a Raschig ring column being used in order to achieve a preliminary separation of the 3-component mixture in the column (ie. into ethyl isocyanate, vinyl isocyanate and 1-chloroethyl isocyanate). The reaction mixture is subjected to fractional distillation in the course of 3 hours. 14 parts (50.5% of theory) of vinyl isocyanate of boiling point 38.5° C./1,013 mbar and 466 parts of ethyl isocyanate of boiling point 60° C./1,013 mbar are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
50.5%

Identifiers

REACTION_CXSMILES
Cl[CH:2]([NH:4][C:5](Cl)=[O:6])[CH3:3]>C(N=C=O)C>[CH:2]([N:4]=[C:5]=[O:6])=[CH2:3].[CH2:2]([N:4]=[C:5]=[O:6])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)NC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a preliminary separation of the 3-component mixture in the column (ie. into ethyl isocyanate, vinyl isocyanate and 1-chloroethyl isocyanate)
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture is subjected to fractional distillation in the course of 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(=C)N=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50.5%
Name
Type
product
Smiles
C(C)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04411752

Procedure details

57 parts of 1-chloroethylcarbamyl chloride are dissolved in 520 parts of ethyl isocyanate at 22° C. and dry nitrogen is blown through the solution, a Raschig ring column being used in order to achieve a preliminary separation of the 3-component mixture in the column (ie. into ethyl isocyanate, vinyl isocyanate and 1-chloroethyl isocyanate). The reaction mixture is subjected to fractional distillation in the course of 3 hours. 14 parts (50.5% of theory) of vinyl isocyanate of boiling point 38.5° C./1,013 mbar and 466 parts of ethyl isocyanate of boiling point 60° C./1,013 mbar are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
50.5%

Identifiers

REACTION_CXSMILES
Cl[CH:2]([NH:4][C:5](Cl)=[O:6])[CH3:3]>C(N=C=O)C>[CH:2]([N:4]=[C:5]=[O:6])=[CH2:3].[CH2:2]([N:4]=[C:5]=[O:6])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)NC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a preliminary separation of the 3-component mixture in the column (ie. into ethyl isocyanate, vinyl isocyanate and 1-chloroethyl isocyanate)
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture is subjected to fractional distillation in the course of 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(=C)N=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50.5%
Name
Type
product
Smiles
C(C)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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